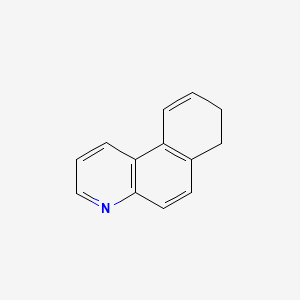

Benzo(f)quinoline, 7,8-dihydro-

Description

Structure

3D Structure

Properties

CAS No. |

103620-14-0 |

|---|---|

Molecular Formula |

C13H11N |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

7,8-dihydrobenzo[f]quinoline |

InChI |

InChI=1S/C13H11N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h2-3,5-9H,1,4H2 |

InChI Key |

IMDYPQAJUHSRNO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C1)C3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Benzo F Quinoline, 7,8 Dihydro and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the quinoline (B57606) core, which can be adapted for benzo[f]quinoline (B1222042) systems, often rely on condensation and cyclization reactions that have been established for over a century.

Reduction-Based Approaches from Quinoline Precursors

One of the most direct methods to obtain 7,8-dihydrobenzo[f]quinoline is through the partial reduction of the corresponding fully aromatic benzo[f]quinoline. This approach benefits from the relative availability of benzo[f]quinoline itself, which can be synthesized via several well-known methods. The key challenge lies in achieving selective reduction of the pyridine (B92270) ring while leaving the benzene (B151609) and naphthalene (B1677914) rings intact.

Catalytic hydrogenation is a common strategy. For instance, the hydroprocessing of benzo[f]quinoline over a sulfided NiO-MoO₃/γ-Al₂O₃ catalyst at 340°C and 70 bar of H₂ has been studied. osti.gov This process leads to the hydrogenation of the nitrogen-containing ring. osti.gov Another approach involves the use of cobalt-based catalysts. A cobalt-amido cooperative catalyst has been shown to be effective for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature using H₃N·BH₃ as the hydrogen source. nih.gov This methodology could potentially be adapted for the selective reduction of benzo[f]quinoline to its 7,8-dihydro derivative.

The selective reduction can also be influenced by the choice of reducing agent and reaction conditions. A mini-review on the synthesis of benzo[f]quinoline derivatives illustrates the formation of dihydro-benzo[f]quinoline derivatives, implying that reduction is a viable synthetic tool. researchgate.net

Cyclization Reactions (e.g., Skraup-type modifications, Doebner-Von Miller variants)

The Skraup and Doebner-von Miller reactions are cornerstone methods for quinoline synthesis and have been successfully applied to the preparation of benzo[f]quinolines. These reactions typically involve the condensation of an aromatic amine with glycerol (B35011) (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under acidic conditions. wikipedia.orgrsc.org

Skraup Reaction: The synthesis of benzo[f]quinoline can be achieved via a Skraup reaction using 2-naphthylamine (B18577) as the starting material. rsc.org In a typical procedure, 2-naphthylamine is reacted with glycerol in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid. A mini-review on the topic highlights the Skraup synthesis as a primary method for obtaining the benzo[f]quinoline core. medwinpublishers.com

Doebner-Von Miller Reaction: This reaction provides a versatile route to substituted quinolines and can be adapted for benzo[f]quinoline synthesis. wikipedia.orgsynarchive.com It involves the reaction of an aniline (B41778) (in this case, a naphthylamine) with an α,β-unsaturated aldehyde or ketone. wikipedia.org For example, 2-phenylquinoline (B181262) derivatives can be synthesized by reacting anilines with cinnamaldehyde. clockss.org A modification of this reaction using a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst under solvent-free conditions has been reported to produce quinoline derivatives in good to excellent yields. clockss.org This method's applicability to both aromatic and aliphatic α,β-unsaturated aldehydes makes it a promising green alternative for the synthesis of various substituted quinolines. clockss.org

Table 1: Comparison of Classical Cyclization Reactions for Benzo[f]quinoline Synthesis

| Reaction | Precursors | Reagents/Catalysts | Key Features |

| Skraup Reaction | 2-Naphthylamine, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene, arsenic acid) | One-pot synthesis, often harsh conditions. |

| Doebner-Von Miller Reaction | 2-Naphthylamine, α,β-Unsaturated carbonyls | Acid catalyst (e.g., HCl, Lewis acids), sometimes an oxidizing agent | Versatile for substituted quinolines, can be catalyzed by solid acids for greener synthesis. |

Advanced and Modern Synthetic Strategies

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing the dihydrobenzo[f]quinoline skeleton, often employing photochemical or metal-catalyzed reactions, as well as metal-free catalytic systems.

Photochemical Cyclization Approaches

Photochemical reactions offer a powerful tool for the formation of complex cyclic systems. The synthesis of benzo[f]quinolines can be achieved through the photocyclization of suitable precursors. One such method involves the irradiation of trans-2-stilbazole derivatives. researchgate.net The proposed mechanism suggests that upon irradiation, a trans-cis isomerization occurs, followed by a 6π-electrocyclization to form a dihydro-benzo[f]quinoline intermediate, which then undergoes oxidative dehydrogenation to the final aromatic product. researchgate.net

Another photochemical approach involves the 6π-electrocyclization of pyrimidines containing an allomaltol fragment, leading to the formation of dihydrobenzo[h]pyrano[2,3-f]quinazolines. nih.gov While this yields a different heterocyclic system, the underlying principle of photochemical cyclization could be applicable to the synthesis of dihydrobenzo[f]quinolines with appropriate starting materials. The development of a tetrahydroquinoline library through a photochemically induced radical annulation between maleimides and N-alkyl anilines further demonstrates the utility of photochemical methods in synthesizing related scaffolds. nih.gov

Metal-Mediated and Catalyzed Reactions (e.g., Palladium-catalyzed cross-coupling, Silver-catalyzed reactions)

Transition metal catalysis has revolutionized organic synthesis, providing mild and efficient pathways to complex molecules.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling and cyclization reactions. While direct examples for the synthesis of 7,8-dihydrobenzo[f]quinoline are not abundant in the provided results, analogous syntheses of related dihydroquinolines suggest its feasibility. For instance, palladium-catalyzed C(sp²)-H acylation of benzo[h]quinolines has been reported. nih.gov Furthermore, the hydrogenation of squalene (B77637) using palladium supported on carbon nanotubes highlights the potential of palladium catalysts in reduction reactions under solvent-free conditions. nih.gov

Silver-Catalyzed Reactions: Silver catalysts have emerged as effective promoters for various cyclization reactions. A silver-catalyzed tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids has been developed to synthesize 3,4-disubstituted dihydroquinolin-2(1H)-ones. nih.gov Silver-catalyzed cascade cyclization has also been employed for the synthesis of 4-aminotetrahydrocarbazole and dihydrofurans. rsc.orgnih.gov An efficient synthesis of quinoline derivatives via the Doebner-von Miller reaction using a recyclable Ag(I)-exchanged Montmorillonite K10 has also been demonstrated. clockss.org These examples showcase the potential of silver catalysis in constructing dihydroquinoline and related heterocyclic systems.

Table 2: Examples of Metal-Mediated Reactions for Dihydroquinoline Synthesis

| Metal Catalyst | Reaction Type | Precursors | Key Features |

| Palladium | Hydrogenation, C-H Acylation | Benzo[h]quinolines, Squalene | High efficiency, potential for solvent-free conditions. |

| Silver | Tandem Cyclization, Cascade Cyclization | N-arylcinnamamides, Aliphatic carboxylic acids, Sulfonyl allenes | Mild reaction conditions, formation of substituted dihydroquinolines. |

Metal-Free Catalysis in Dihydrobenzoquinoline Synthesis

The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to avoid the use of toxic and expensive metals. Several metal-free protocols for quinoline synthesis have been reported, which could be adapted for the synthesis of 7,8-dihydrobenzo[f]quinoline. rsc.orgnih.govnih.gov

Recent advances include domino one-pot protocols for quinoline synthesis that proceed without metal catalysts. researchgate.net These reactions often utilize acid or base catalysis or are promoted by iodine. The synthesis of functionalized quinolines from 2-styrylanilines and 2-methylbenzothiazoles/2-methylquinolines has been achieved through a metal-free tandem cyclization, highlighting the potential of such strategies. nih.gov Furthermore, a visible-light-mediated aerobic dehydrogenation using a titanium dioxide catalyst provides a green method for synthesizing various N-heterocycles, including quinolines. organic-chemistry.org

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like dihydrobenzoquinoline derivatives. These reactions are prized for their ability to rapidly generate molecular diversity from simple starting materials.

A notable MCR approach for synthesizing 1,2-dihydroquinolines involves the reaction of an aniline with two ketones, catalyzed by magnesium bromide under solvent-free conditions. researchgate.net This method has proven to be highly regioselective. For instance, when using 3-substituted anilines and non-symmetrical ketones, a single primary product is typically isolated from the four possible regioisomers. researchgate.net The reaction accommodates a variety of anilines and both cyclic and acyclic ketones, yielding a diverse array of 1,2-dihydroquinolines. Mechanistic studies suggest the in-situ formation of an imine from the aniline and one of the ketone molecules, which then undergoes annulation to form the heterocyclic ring. researchgate.net

Another versatile MCR strategy leads to the formation of highly functionalized and diastereoselective tetrahydro-1'H-spiro[pyrazolo[4,3-f]quinoline-8,5'-pyrimidine]-2',4',6'(3'H)-triones and tetrahydro-8H-pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10(9H)-diones. nih.gov This substrate-oriented reaction proceeds with high diastereomeric ratios (up to 20:1) and involves the selective formation of multiple carbon-carbon bonds under metal-free conditions, using a deep eutectic mixture as a catalyst in ethanol. nih.gov

Furthermore, a rapid and regioselective synthesis of functionalized benzo[h]pyrazolo[3,4-b]quinolines has been achieved through a novel multicomponent domino reaction. rsc.org This process utilizes readily available and inexpensive starting materials and is conducted under microwave irradiation, significantly reducing reaction times to 10–26 minutes and yielding products in good to excellent yields (61–91%). rsc.org A key advantage of this method is the direct precipitation of the product from the reaction mixture, simplifying the work-up procedure. rsc.org

[3+2] Dipolar Cycloaddition Reactions for Derivative Formation

The [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne, and is instrumental in the synthesis of various derivatives of the benzo[f]quinoline system. nih.govnih.gov

A common strategy involves a two-step process: the initial quaternization of the benzo[f]quinoline nitrogen atom, followed by a [3+2] dipolar cycloaddition. nih.govnih.gov In this sequence, the quaternization of benzo[f]quinoline with various reactive halides generates quaternary salts. nih.gov These salts, in the presence of a base like triethylamine (B128534) or 1,2-butylene oxide, form ylides in situ. nih.gov These ylides then act as the 1,3-dipole in a cycloaddition reaction with different dipolarophiles.

For example, cycloaddition reactions with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and ethyl propiolate have been successfully performed. nih.gov Similarly, activated alkenes such as 1,4-naphthoquinone (B94277) have been used as dipolarophiles. nih.gov These reactions lead to the formation of fused pyrrolo-benzo[f]quinolines and isoindolo-benzo[f]quinolines. nih.gov This method has been effectively used to synthesize a range of benzo[f]quinoline derivatives with potential biological activities. nih.govnih.gov

Quaternization Strategies for Derivative Synthesis

Quaternization of the nitrogen atom in the benzo[f]quinoline ring system is a crucial first step in many synthetic pathways leading to a diverse array of derivatives. nih.govnih.gov This reaction involves the N-alkylation of the benzo[f]quinoline heterocycle with various activated α-halocarbonyl compounds. nih.gov

The process typically employs reactive halides such as 1-bromo-alkyl-2-ones, 2-iodoacetamide, and both unsubstituted and substituted phenacyl bromides. nih.gov The resulting products are benzo[f]quinolinium quaternary salts. nih.gov These salts are often stable, isolable compounds that serve as key intermediates for further transformations, most notably in [3+2] dipolar cycloaddition reactions where they act as precursors to ylides. nih.govnih.gov

The choice of the quaternizing agent allows for the introduction of a wide variety of substituents at the nitrogen atom, which can significantly influence the properties of the final derivatives. Researchers have synthesized both aliphatic and aromatic series of these quaternary salts to explore structure-activity relationships. nih.gov For instance, studies have shown that the nature of the substituent on the quaternized nitrogen can impact the biological activity of the resulting compounds. nih.gov

Morita-Baylis-Hillman Adduct Acetate (B1210297) Transformations for Dihydroquinoline Derivatives

The Morita-Baylis-Hillman (MBH) reaction provides highly functionalized adducts that are valuable precursors for the synthesis of dihydroquinoline derivatives. nih.govmdpi.com Specifically, the acetates of these adducts have been extensively used in various cyclization strategies. nih.govmdpi.com

One efficient method involves a domino reaction of MBH acetates with primary aliphatic and aromatic amines in DMF at elevated temperatures (50–90 °C). mdpi.com The MBH substrates used in this reaction possess a side chain acetate adjacent to a Michael acceptor (like an acrylate (B77674) or acrylonitrile) and an aromatic ring activated for SNAr ring closure. mdpi.com Mechanistic studies indicate that the initial step is an SN2' displacement of the acetate by the amine. mdpi.com

Another approach utilizes palladium catalysis for the synthesis of 1,2-dihydroquinolines directly from MBH alcohols. nih.gov This method involves a palladium-catalyzed intermolecular C-N coupling (Buchwald-Hartwig type amination) followed by an intramolecular allylic amination. The reaction of various MBH alcohols with amines (including tosyl amine, aliphatic, and aromatic amines) in the presence of a palladium catalyst system, such as Pd(PPh₃)₂Cl₂/DPPP, and a base like K₂CO₃, affords the corresponding dihydroquinolines in high yields. nih.gov

Furthermore, a one-pot synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones has been developed from MBH adduct acetates, cyclohexane-1,3-diones, and either ammonium (B1175870) acetate or primary amines under solvent-free conditions, yielding good to excellent results. researchgate.net

Green Chemistry Principles in Dihydrobenzoquinoline Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of dihydrobenzoquinoline synthesis, microwave-assisted and ultrasound-assisted protocols have emerged as prominent green methodologies.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been widely adopted as an energy-efficient method to accelerate organic reactions. rasayanjournal.co.in Compared to conventional heating, microwave heating is characterized by rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reactions. rasayanjournal.co.innih.gov This is because microwaves directly couple with polar molecules in the reaction mixture, causing rapid rotation and friction, which generates heat. youtube.com

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including dihydrobenzoquinoline derivatives. For instance, the synthesis of dihydrobenzo nih.govmdpi.comimidazo[1,2-a]pyrimidin-4-ones has been achieved in excellent yields (74-94%) within a very short reaction time of 2 minutes under microwave irradiation. nih.gov

In the context of benzoquinoline derivative synthesis, microwave heating has proven to be more effective than traditional thermal heating for both N-alkylation and subsequent [3+2] dipolar cycloaddition reactions. nih.gov The significant dipole moments of the intermediate benzo[c]quinolinium salts and their corresponding ylides make them highly responsive to microwave energy, leading to a dramatic reduction in reaction times from hours to minutes. nih.gov For example, N-alkylation reactions that took 36 hours with conventional heating were completed in just 10 minutes under microwave irradiation. nih.gov Similarly, [3+2] dipolar cycloaddition reactions saw a reduction in time from 48 hours to 10-15 minutes. nih.gov This acceleration not only saves energy but also often reduces the formation of byproducts.

Table 1: Comparison of Reaction Times for Benzo[c]quinoline Derivative Synthesis nih.gov

| Reaction Type | Conventional Heating (TH) Time | Microwave (MW) Irradiation Time |

|---|---|---|

| N-alkylation | 36 hours | 10 minutes |

| [3+2] Dipolar Cycloaddition | 48 hours | 10-15 minutes |

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. youtube.com The phenomenon responsible for this is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. youtube.com This energy input can enhance reaction rates and yields, making it another valuable green chemistry tool.

Ultrasound has been effectively used in the synthesis of various heterocyclic compounds. researchgate.netnih.gov For example, a new ultrasonic synthesis method for dibenzoepines, which are structurally related to benzoquinolines, has been developed. nih.gov This method, based on the N-alkylation of a piperazine (B1678402) fragment, allows for the synthesis to be carried out under mild conditions (40-50 °C) and in significantly shorter times compared to traditional methods. nih.gov The use of an ultrasonic reactor can reduce the reaction time to as little as 10 minutes and achieve high yields with high purity. nih.gov

In the synthesis of benzo[c]quinoline derivatives, ultrasound irradiation has also been shown to be a highly effective alternative to conventional heating. nih.gov For N-alkylation reactions, the time was reduced from 36 hours to 20 minutes. For [3+2] dipolar cycloaddition reactions, the time was shortened from 48 hours to 20-30 minutes. nih.gov While slightly less rapid than microwave-assisted synthesis in this specific case, ultrasound still offers substantial improvements in terms of reaction time and energy consumption, aligning with the principles of green chemistry. nih.gov

Table 2: Comparison of Reaction Times for Benzo[c]quinoline Derivative Synthesis nih.gov

| Reaction Type | Conventional Heating (TH) Time | Ultrasound (US) Irradiation Time |

|---|---|---|

| N-alkylation | 36 hours | 20 minutes |

| [3+2] Dipolar Cycloaddition | 48 hours | 20-30 minutes |

Solvent-Free or Environmentally Benign Reaction Conditions

The development of synthetic protocols that minimize or eliminate the use of hazardous solvents is a cornerstone of green chemistry. While specific solvent-free methods for the synthesis of 7,8-dihydrobenzo[f]quinoline are not extensively documented, general principles for the environmentally benign synthesis of quinoline derivatives can be applied. A notable approach involves the use of water as a solvent, which is non-toxic, inexpensive, and non-flammable.

One such method employs ferric chloride hexahydrate (FeCl₃·6H₂O) as a readily available and green catalyst for the synthesis of quinoline derivatives. This reaction can be conducted in water, offering a sustainable alternative to traditional methods that often rely on volatile organic solvents. The reaction of 2-aminoacetophenone (B1585202) with acetylacetone (B45752) in the presence of 10 mol% FeCl₃·6H₂O in water at room temperature can produce the corresponding quinoline derivative in high yield.

Table 1: FeCl₃·6H₂O-Catalyzed Synthesis of a Quinoline Derivative in Water

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | None | Water | 12 | No reaction |

| 2 | FeCl₃ (10) | Ethanol | 5 | 85 |

| 3 | FeCl₃ (10) | Methanol | 6 | 80 |

| 4 | FeCl₃ (10) | Dichloromethane | 8 | 65 |

| 5 | FeCl₃·6H₂O (10) | Water | 2 | 97 |

| 6 | FeCl₃·6H₂O (5) | Water | 3 | 92 |

| 7 | FeCl₃·6H₂O (15) | Water | 2 | 97 |

This methodology, while demonstrated for other quinoline derivatives, suggests a promising avenue for the environmentally friendly synthesis of 7,8-dihydrobenzo[f]quinoline by selecting appropriate precursors. The use of water as a solvent and an inexpensive, non-toxic catalyst aligns with the principles of sustainable chemistry.

Further research into solid-state reactions or the use of other green solvents like ionic liquids or deep eutectic solvents could also provide viable and environmentally benign pathways to 7,8-dihydrobenzo[f]quinoline and its analogues.

Stereoselective Synthesis of Dihydrobenzoquinoline Enantiomers and Diastereomers

The synthesis of specific enantiomers or diastereomers of dihydrobenzoquinolines is of great interest due to the often-differing biological activities of stereoisomers. Asymmetric synthesis aims to produce a single stereoisomer, which can be crucial for pharmaceutical applications.

A powerful strategy for achieving stereoselectivity is through asymmetric catalysis, employing chiral catalysts to control the formation of the desired stereocenter(s). While literature specifically detailing the stereoselective synthesis of 7,8-dihydrobenzo[f]quinoline is limited, methods developed for the asymmetric synthesis of other dihydroquinoline scaffolds provide a strong foundation.

One prominent approach is the asymmetric hydrogenation of a quinoline precursor. Chiral iridium catalysts bearing ligands such as SpiroPAP have been shown to be highly effective in the enantioselective hydrogenation of quinolines to 1,4-dihydroquinolines, achieving high yields and excellent enantioselectivities (up to 99% ee). nih.gov This method's success relies on the electronic properties of the quinoline substrate, often requiring an electron-withdrawing group to facilitate the hydrogenation. nih.gov

Another versatile method is the asymmetric [4+2] cycloaddition (Diels-Alder reaction). This reaction can construct the dihydroquinoline core with controlled stereochemistry. The use of chiral ligands in combination with metal catalysts, such as palladium or copper, can induce high levels of diastereo- and enantioselectivity. For instance, palladium-catalyzed asymmetric [4+2] cycloaddition reactions have been developed for the synthesis of chiral tetrahydroquinolines. nih.gov By carefully selecting the chiral ligand, it is possible to control the stereochemical outcome of the reaction. nih.gov

Table 2: Chiral Ligands for Stereoselective Dihydroquinoline Synthesis

| Catalyst System | Chiral Ligand | Reaction Type | Key Features |

| Iridium | SpiroPAP | Asymmetric Hydrogenation | High enantioselectivity for 1,4-dihydroquinolines. nih.gov |

| Palladium | (R)-BINAP | Asymmetric [4+2] Cycloaddition | Good to excellent enantioselectivity. |

| Copper | Chiral Box Ligands | Asymmetric [4+2] Cycloaddition | Catalyzes the reaction with high enantiomeric excess. |

The stereoselective synthesis of 1,2-dihydroquinolines has also been achieved through aza-Michael addition reactions. For example, the reaction of 4-hydrazinyl-quinolin-2(1H)-ones with ethyl propiolate proceeds stereoselectively to yield the E-isomer of the corresponding 1,2-dihydroquinolin-4-yl(hydrazono)propanoate. nih.gov The stereochemistry of the product was confirmed by X-ray crystallography. nih.gov

These examples of stereoselective synthesis for related dihydroquinoline systems highlight the potential for developing specific methods for the asymmetric synthesis of 7,8-dihydrobenzo[f]quinoline enantiomers and diastereomers. Future work in this area would likely involve the adaptation of these existing catalytic systems to the unique steric and electronic properties of the benzo[f]quinoline scaffold.

Reactivity and Reaction Mechanisms of Benzo F Quinoline, 7,8 Dihydro

Electrophilic and Nucleophilic Reactivity

The reactivity of benzo[f]quinoline (B1222042) and its derivatives is dictated by the electronic properties of its fused benzene (B151609) and pyridine (B92270) rings. In the parent compound, quinoline (B57606), the pyridine ring is electron-deficient due to the electronegative nitrogen atom, while the benzene ring is comparatively electron-rich. This leads to a general pattern where nucleophilic substitution is favored at the 2- and 4-positions of the pyridine ring, and electrophilic substitution occurs preferentially at the 5- and 8-positions of the benzene ring. tutorsglobe.comyoutube.comresearchgate.net

For benzo[f]quinoline, a larger aza-polycyclic aromatic hydrocarbon (aza-PAH), theoretical studies and experimental observations align with this general principle. The nitrogen atom withdraws electron density from the heterocyclic ring, making the carbocyclic rings more susceptible to electrophilic attack. researchgate.net Conversely, the pyridine ring is the target for nucleophiles. youtube.com In the case of 7,8-dihydrobenzo[f]quinoline, the saturation of the C7-C8 bond disrupts the aromaticity of that specific ring. This partial saturation influences the electron distribution across the molecule but preserves the fundamental reactivity patterns. The nitrogen atom, with its lone pair of electrons, remains a primary site for protonation and reactions with Lewis acids. tutorsglobe.com

Theoretical studies on related aza-PAHs show that the presence and position of the nitrogen atom significantly influence the stability of carbocations formed during metabolic activation, which in turn affects reactivity towards nucleophiles. nih.govrsc.org The reactivity of the dihydro-derivative is a blend of the properties of an aromatic amine and a complex hydrocarbon framework.

Oxidative Transformations and Metabolite Analog Formation (e.g., Dihydrodiol Formation)

The oxidative transformation of aza-PAHs is a critical aspect of their metabolism. For the parent compound, benzo[f]quinoline, studies using rat liver homogenates have identified several metabolites, including the significant formation of dihydrodiols. nih.gov Specifically, 7,8-dihydroxy-7,8-dihydrobenzo[f]quinoline and 9,10-dihydroxy-9,10-dihydrobenzo[f]quinoline have been characterized as metabolites. nih.gov The formation of these dihydrodiols proceeds through an epoxide intermediate, which is subsequently hydrolyzed by epoxide hydratase. nih.gov

This process is a common metabolic pathway for polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogs. nih.gov Dihydrodiol dehydrogenases can further oxidize these trans-dihydrodiols into catechols, which are unstable and auto-oxidize to form reactive o-quinones. nih.govacs.org This subsequent oxidation can generate reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide. acs.org The formation of dihydrodiols is a crucial step, as these metabolites can be precursors to highly reactive diol epoxides, which are often implicated in the mutagenic and carcinogenic properties of PAHs. nih.gov

Fungal biotransformation of benzo[f]quinoline by Umbelopsis ramanniana also yields benzo[f]quinoline trans-7,8-dihydrodiol as a metabolite. researchgate.net This underscores the prevalence of dihydrodiol formation as a key oxidative transformation pathway across different biological systems.

Table 1: Identified Metabolites of Benzo[f]quinoline

| Metabolite | Precursor | System | Reference |

|---|---|---|---|

| 7,8-dihydroxy-7,8-dihydrobenzo[f]quinoline | Benzo[f]quinoline | Rat liver homogenate | nih.gov |

| 9,10-dihydroxy-9,10-dihydrobenzo[f]quinoline | Benzo[f]quinoline | Rat liver homogenate | nih.gov |

| Benzo[f]quinoline trans-7,8-dihydrodiol | Benzo[f]quinoline | Umbelopsis ramanniana | researchgate.net |

| 7-hydroxybenzo[f]quinoline | Benzo[f]quinoline | Rat liver homogenate, U. ramanniana | nih.govresearchgate.net |

Enzymatic Transformations (e.g., Cytochrome P450-mediated pathways for related compounds)

The metabolism of benzo[f]quinoline and related aza-PAHs is heavily mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comyoutube.com These enzymes are responsible for the initial phase I oxidative metabolism of a wide variety of xenobiotics. mdpi.com For quinoline, specific isoforms such as CYP2A6 and CYP2E1 have been identified as key players in its metabolism in human liver microsomes, leading to products like quinoline-1-oxide and 3-hydroxyquinoline, respectively. nih.gov

In the context of benzo[f]quinoline, the formation of dihydrodiol metabolites strongly suggests the involvement of CYP-mediated epoxidation as the initial step. nih.gov Studies using an epoxide hydratase inhibitor, 3,3,3-trichloropropylene oxide, confirmed that the formation of both 7,8- and 9,10-dihydrodiols was inhibited, indicating that they are formed from epoxide precursors. nih.gov While the specific CYP isoforms responsible for benzo[f]quinoline metabolism have not been as extensively characterized as those for quinoline, it is clear that CYP enzymes catalyze the initial oxidation. This is followed by the action of microsomal epoxide hydrolase, which converts the intermediate epoxides into the corresponding dihydrodiols. nih.gov The nitrogen atom in aza-arenes like benzo[f]quinoline influences the sites of metabolic oxidation, in a manner similar to a methyl substituent. nih.gov

Photochemical Behavior and Photoproduct Formation

The photochemical properties of benzoquinolines are of interest due to their extended π-conjugated systems. researchgate.net Studies on benzo[h]quinoline (B1196314), an isomer of benzo[f]quinoline, show that it acts as an intermolecular proton transfer fluorophore that is sensitive to its environment. iaea.org Its spectral properties are significantly affected by solvent polarity and pH, with evidence of excited-state protonation in protic solvents like water. iaea.org

The synthesis of benzo[f]quinoline itself can be achieved through photochemical methods. For instance, the photochemical cyclohydrogenation of trans-2-stilbazole derivatives yields benzo[f]quinoline. researchgate.net This highlights the susceptibility of related structures to undergo cyclization reactions upon exposure to light. While specific studies on the photochemical behavior of 7,8-dihydrobenzo[f]quinoline are scarce, the parent aromatic system's known fluorescence and reactivity suggest that the dihydro-derivative could also exhibit light-induced transformations, potentially involving the nitrogen atom or the remaining aromatic portions of the molecule.

Chelation and Ligand Formation Properties

Nitrogen-containing heterocyclic compounds are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. ignited.inrsc.org The benzoquinoline (bzq) moiety, for example, functions as a bidentate C^N ligand, where the nitrogen atom of the pyridine ring acts as a π-acceptor and a carbon atom from the phenyl group serves as a strong σ-donor. rsc.org These properties have been exploited in the development of cyclometalated platinum(II) complexes for use in organic light-emitting diodes (OLEDs). rsc.org

Quinoline-type ligands have also been shown to form complexes with other metals, such as silver(I). jyu.fi In these complexes, coordination typically occurs through the nitrogen atom of the quinoline ring. While the specific chelation properties of 7,8-dihydrobenzo[f]quinoline have not been extensively detailed, its structure retains the key nitrogen donor atom. Therefore, it is expected to form coordination compounds with metal ions. The partial saturation at the 7,8-position may influence the steric and electronic environment around the nitrogen atom, potentially altering the stability and structure of the resulting metal complexes compared to those formed with the fully aromatic benzo[f]quinoline.

Acid-Base Properties and Basicity Studies

The basicity of aza-PAHs is a fundamental property derived from the lone pair of electrons on the nitrogen atom. Quinoline is a weak base, with a pKa of 4.9. tutorsglobe.com The fusion of additional benzene rings to the quinoline system influences the electron density on the nitrogen and thus its basicity. For example, benzo[h]quinoline has a reported pKa of 4.15, making it a slightly weaker base than quinoline. chemicalbook.com

In contrast, some more complex quinoline-based structures can exhibit enhanced basicity. Quinolino[7,8-h]quinoline, for instance, is considered a "superbasic" compound. researchgate.net The basicity of these molecules can be further tuned by the addition of electron-donating or electron-withdrawing substituents. researchgate.net For 7,8-dihydrobenzo[f]quinoline, the nitrogen atom is the basic center. The pKa value for this specific compound is not widely reported, but it can be expected to be in the range of other benzoquinolines. The partial saturation of one of the carbocyclic rings may lead to a slight increase in basicity compared to the fully aromatic parent compound, as sp3-hybridized carbons are less electron-withdrawing than sp2-hybridized carbons, potentially increasing the electron density on the nitrogen atom. The molecule will react with strong acids to form the corresponding quinolinium salt. tutorsglobe.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3,3,3-trichloropropylene oxide |

| 7,8-dihydroxy-7,8-dihydrobenzo[f]quinoline |

| 7-hydroxybenzo[f]quinoline |

| 9,10-dihydroxy-9,10-dihydrobenzo[f]quinoline |

| Benzo[f]quinoline |

| Benzo[f]quinoline-N-oxide |

| Benzo[h]quinoline |

| Catechol |

| Cytochrome P450 |

| Dihydrodiol dehydrogenase |

| Epoxide hydratase |

| o-quinone |

| Quinoline |

| Quinolino[7,8-h]quinoline |

| trans-2-stilbazole |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules like 7,8-dihydrobenzo[f]quinoline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of its stereochemistry and regiochemistry.

In the ¹H NMR spectrum of benzo[f]quinoline (B1222042) derivatives, protons in different regions of the molecule exhibit distinct chemical shifts. For instance, in isoindolo-benzo[f]quinoline compounds, the protons H-6, H-7, and H-8 of the benzo[f]quinoline moiety are typically the most downfield, appearing in the range of 8.14 to 8.80 ppm. nih.gov For pyrrolo-benzo[f]quinoline derivatives, the H-10 and H-11 protons are the most deshielded. nih.gov The specific chemical shifts and coupling constants observed in the ¹H NMR spectrum are critical for confirming the dihydro nature of the 7,8-positions, as the protons at these saturated centers would show characteristic upfield shifts and coupling patterns compared to their aromatic counterparts.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In aromatic systems like benzo[f]quinoline, the carbon atoms of the fused rings display signals in the downfield region, typically between 102.8 and 139.4 ppm for a fully aromatic pyrrolic-benzo[f]quinoline system. nih.gov The presence of the dihydrogenated 7 and 8 positions in 7,8-dihydrobenzo[f]quinoline would be clearly indicated by the appearance of aliphatic carbon signals at significantly higher fields. For example, in related dihydro-1,2,4-triazolo[4,3-a]quinoline systems, the CH2 group appears around 28-29 ppm. ualberta.ca

Table 1: Representative ¹H NMR Chemical Shifts for Benzoquinoline Derivatives

| Proton | Chemical Shift (ppm) Range | Compound Type |

| H-6, H-7, H-8 | 8.14 - 8.80 | Isoindolo-benzo[f]quinoline |

| H-10 | ~8.78 | Pyrrolo-benzo[f]quinoline (amide) |

| H-11 | ~8.67 | Pyrrolo-benzo[f]quinoline (amide) |

Table 2: Representative ¹³C NMR Chemical Shifts for Benzoquinoline and Related Derivatives

| Carbon Environment | Chemical Shift (ppm) Range | Compound Type |

| Aromatic Carbons | 102.8 - 139.4 | Pyrrolo-benzo[f]quinoline |

| CH2 (dihydro portion) | ~28-29 | Dihydro-1,2,4-triazolo[4,3-a]quinoline |

Note: The exact chemical shifts for 7,8-dihydrobenzo[f]quinoline may vary depending on the solvent and specific experimental conditions.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For 7,8-dihydrobenzo[f]quinoline, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features.

The aromatic C-H stretching vibrations of the quinoline (B57606) ring system are typically observed in the region of 3112–2850 cm⁻¹. mdpi.com The C-C stretching vibrations within the aromatic rings give rise to peaks in the range of 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹. mdpi.com A crucial feature for 7,8-dihydrobenzo[f]quinoline would be the presence of C-H stretching vibrations from the dihydrogenated portion, which would appear at lower frequencies, typically in the 2850-3000 cm⁻¹ range, distinguishing it from the fully aromatic benzo[f]quinoline.

The C-N stretching vibration within the heterocyclic ring system is another key diagnostic peak. Furthermore, the out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings.

Table 3: Expected FTIR Absorption Bands for 7,8-Dihydrobenzo[f]quinoline

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1475 - 1650 |

| C-N Stretch | 1300 - 1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For 7,8-dihydrobenzo[f]quinoline, with a molecular formula of C₁₃H₁₁N, the expected monoisotopic mass is approximately 181.0891 g/mol . High-resolution mass spectrometry (HR-MS) can confirm the elemental composition with high accuracy. rsc.org

The fragmentation of quinoline derivatives under electron ionization (EI) or electrospray ionization (ESI) provides valuable structural information. nih.gov The molecular ion peak ([M]⁺ or [M+H]⁺) is typically prominent. Common fragmentation pathways for quinoline-based structures involve the loss of small neutral molecules. For instance, the expulsion of HCN from the molecular ion is a characteristic fragmentation of the quinoline ring itself. chempap.org In the case of 7,8-dihydrobenzo[f]quinoline, fragmentation would likely involve the dihydrogenated ring, potentially through the loss of hydrogen atoms or ethylene (B1197577) (C₂H₄), leading to the formation of a stable aromatic quinoline cation. The specific fragmentation pattern helps to confirm the location of the saturation in the molecule.

X-ray Crystallography for Solid-State Structural Determination

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT is highly effective for determining a compound's kinetic and thermodynamic stability, calculating its structure, understanding molecular interactions, and evaluating optical and electronic properties. nih.gov By solving approximations of the Schrödinger equation, DFT provides a detailed picture of the electron distribution within a molecule, which governs its behavior. For complex heterocyclic systems like benzo[f]quinoline (B1222042) derivatives, DFT has been successfully used to corroborate experimental findings and predict molecular properties. nih.govnih.govdntb.gov.ua

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. This process is crucial because a molecule's conformation dictates its physical and chemical properties. For flexible molecules, a conformational analysis is performed to identify various stable conformers (local minima on the potential energy surface) and determine the global minimum, which is the most stable conformation. arxiv.orgarxiv.org

From a physical perspective, conformational analysis involves searching for both global and local minima on the potential energy surface (PES) of a molecule. arxiv.org For 7,8-dihydrobenzo[f]quinoline, the partial saturation in the quinoline (B57606) ring system introduces a degree of flexibility. Computational methods can map out the PES to identify the most stable conformers. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on related quinoline derivatives have been used to determine C-N bond distances, which suggest the extent of π-electron delocalization within the heterocyclic ring system. arabjchem.org

Table 1: Illustrative Optimized Geometric Parameters for a Quinoline Derivative (Data for analogous compounds)

| Parameter | Bond | Calculated Value (Å) | Reference |

|---|---|---|---|

| Bond Length | C4—N7 | 1.3608 | arabjchem.org |

| Bond Length | C8—N7 | 1.3190 | arabjchem.org |

This table presents calculated bond lengths for an analogous quinoline derivative to illustrate the type of data obtained from geometry optimization.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests a molecule is more reactive. nih.gov

For benzo[f]quinoline derivatives, DFT calculations have been employed to determine the energies of these frontier orbitals. nih.gov The distribution of the HOMO and LUMO across the molecule provides insight into the reactive sites. researchgate.net For example, in many quinoline derivatives, the HOMO and LUMO are delocalized over the entire molecule, which is characteristic of extended π-systems. arabjchem.orgresearchgate.net

Table 2: Calculated Quantum Chemical Parameters for Analogous Benzo[f]quinoline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Compound A | - | - | 0.1609 | uobaghdad.edu.iq |

| Compound B | - | - | - | uobaghdad.edu.iq |

| Compound C | - | - | 0.1609 | uobaghdad.edu.iq |

| Compound D | - | - | - | uobaghdad.edu.iq |

| Compound E | - | - | 0.130 | uobaghdad.edu.iq |

This table shows the HOMO-LUMO energy gaps for a series of analogous quinoline derivatives, illustrating how computational methods quantify electronic properties related to reactivity.

Computational chemistry can predict various spectroscopic properties, including infrared (IR) and ultraviolet-visible (UV-Vis) spectra. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated, which helps in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, providing a theoretical UV-Vis spectrum. nih.gov

Studies on related compounds like quinoline-7-carboxaldehyde have shown excellent agreement between experimentally recorded spectra and those predicted by DFT calculations at the B3LYP level. researchgate.net Such analyses are invaluable for confirming the structure of a synthesized compound and understanding its electronic transitions.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for Quinoline-7-carboxaldehyde (Analogous Compound)

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Reference |

|---|---|---|---|

| C=O stretch | 1700 | 1715 | researchgate.net |

| Quinoline ring stretch | 1618 | 1625 | researchgate.net |

| C-H bend | 1390 | 1395 | researchgate.net |

This table illustrates the accuracy of DFT in predicting spectroscopic data by comparing experimental and calculated values for a related molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of a system, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.gov

For a compound like 7,8-dihydrobenzo[f]quinoline, MD simulations can be used to understand its stability and behavior in different environments, for example, in an aqueous solution. arabjchem.org Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the simulated system. nih.gov

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different parts of the molecule. nih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to solvent, which is important for understanding solubility and interactions. nih.gov

MD simulations have been performed on various quinoline derivatives to study their interaction with biological targets like enzymes, providing insights into their potential mechanism of action. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that attempt to correlate the chemical structure of compounds with their biological activity. mdpi.com These methods are widely used in medicinal chemistry to design and optimize new drug candidates. nih.gov By developing a mathematical model based on a series of known compounds, the activity of new, untested compounds can be predicted. mdpi.comnih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational methods, especially DFT, are instrumental in elucidating reaction mechanisms. They allow researchers to map the entire reaction pathway, including the structures of reactants, products, intermediates, and, most importantly, transition states. arxiv.org By calculating the energies along the reaction coordinate, one can determine the activation energy and understand the kinetics and thermodynamics of a chemical transformation.

For instance, in the synthesis of complex heterocyclic systems related to benzo[f]quinolines, computational studies have been used to explain the observed regioselectivity. A study on the formation of benzo[g]pyrimido[4,5-b]quinoline derivatives showed a strong preference for the formation of a linear fused ring system over an angular one. DFT calculations of the ground state energies and thermodynamic features of the possible products helped to rationalize this outcome, suggesting that the reaction is under kinetic control. dntb.gov.ua This type of analysis is vital for optimizing synthetic routes and understanding the fundamental principles that govern chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Theoretical and computational chemistry offers powerful tools to predict the chemical reactivity and intermolecular interactions of molecules. One such tool is Molecular Electrostatic Potential (MEP) mapping, which provides a visual representation of the electrostatic potential on the electron density surface of a molecule. arabjchem.org This map is invaluable for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites susceptible to electrophilic and nucleophilic attack. arabjchem.orgnih.gov

The MEP map is color-coded to denote different levels of electrostatic potential. arabjchem.org Typically, regions with a negative potential, which are susceptible to electrophilic attack, are colored in shades of red and yellow. arabjchem.orgresearchgate.net Conversely, areas with a positive potential, indicating sites for nucleophilic attack, are shown in blue. arabjchem.orgresearchgate.net Green areas represent regions of neutral or zero potential. nih.gov The MEP analysis is a crucial component of Density Functional Theory (DFT) simulations, which are employed to optimize the molecular geometry and understand the electronic structure of compounds. nih.gov

For quinoline and its derivatives, MEP studies have been instrumental in understanding their reactivity. arabjchem.org In the case of benzo[f]quinoline derivatives, the nitrogen atom and the fused aromatic rings create a distinct electronic environment. nih.gov While specific MEP studies on 7,8-dihydro-benzo(f)quinoline are not extensively documented in the provided context, the general principles of MEP analysis and findings from related structures allow for a predictive understanding of its electrostatic potential distribution.

The nitrogen atom, with its lone pair of electrons, is expected to be a region of high electron density and therefore a site of negative electrostatic potential, making it a primary target for electrophilic attack. The aromatic rings, with their delocalized π-electron systems, will also influence the MEP. The dihydro nature of the 7,8-position introduces a non-aromatic, saturated feature to that part of the molecule, which will have a different electronic character compared to the fully aromatic portions.

Based on the general principles observed in related quinoline and benzoquinoline systems, a hypothetical MEP map for 7,8-dihydro-benzo(f)quinoline would likely exhibit the following characteristics:

Negative Potential (Red/Yellow Regions): The area around the nitrogen atom in the quinoline ring system would be the most prominent negative region due to the lone pair of electrons. This indicates a high propensity for interactions with electrophiles.

Positive Potential (Blue Regions): The hydrogen atoms attached to the carbon framework, particularly those on the aromatic rings and the N-H group (if protonated), would exhibit positive electrostatic potential. These regions would be susceptible to nucleophilic attack.

Neutral Potential (Green Regions): The carbon backbone of the fused rings would likely represent a more neutral potential region.

The insights gained from MEP mapping are critical for understanding the chemical behavior of 7,8-dihydro-benzo(f)quinoline and for designing potential applications where its specific electronic properties are advantageous.

| Molecular Region | Predicted Electrostatic Potential | Significance for Reactivity |

| Nitrogen Atom | Negative (Electron-rich) | Site for electrophilic attack, protonation, and coordination to metal centers. |

| Aromatic Rings (π-system) | Generally negative, but less so than the N atom | Can participate in π-stacking interactions and electrophilic aromatic substitution. |

| Dihydro- portion (C7-C8) | Relatively neutral to slightly positive | The saturated nature reduces π-electron density compared to the aromatic rings. |

| Hydrogen Atoms | Positive (Electron-poor) | Potential sites for hydrogen bonding and nucleophilic attack. |

Derivatization and Functionalization Strategies for 7,8 Dihydrobenzo F Quinoline

The 7,8-dihydrobenzo[f]quinoline scaffold serves as a versatile template for chemical modification. Derivatization strategies are primarily aimed at modulating the molecule's physicochemical and biological properties through the introduction of various functional groups, the formation of salts, or the construction of more complex molecular architectures. These modifications can fine-tune the electronic and steric characteristics of the compound, leading to analogues with tailored properties.

Applications in Materials Science and Chemical Research Excluding Biological/clinical

Building Blocks for Complex Organic Molecules

The 7,8-dihydrobenzo[f]quinoline core is a valuable and versatile scaffold for the synthesis of more complex, polycyclic, and functionally diverse organic molecules. nih.govnih.gov Its inherent structure can be elaborated through various synthetic transformations, making it a key intermediate in diversity-oriented synthesis.

Researchers have employed the benzo[f]quinoline (B1222042) framework in numerous reactions to construct novel molecular architectures. For instance, the nitrogen atom can be quaternized and subsequently used to generate ylides in situ. These ylides can then undergo [3+2] dipolar cycloaddition reactions with various dipolarophiles, leading to the formation of fused polycyclic systems, such as pyrrolo-benzo[f]quinolines. nih.govresearchgate.net This method is efficient and allows for the introduction of significant structural diversity.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have been effectively used to introduce aryl and alkyl substituents at specific positions on the quinoline (B57606) ring system. mdpi.com These methods are indispensable for creating derivatives with tailored electronic and steric properties. Multi-component reactions, which allow for the formation of several bonds in a single operation, have also been utilized to build upon the benzo[f]quinoline skeleton. rsc.org A notable example is a two-step sequence involving the generation of aromatic aldehydes followed by their use in subsequent transformations to yield complex benzo[f]quinoline analogues. rsc.org The synthesis of octahydrobenzo[f]quinoline derivatives has been achieved through methods like the Stork-Ninomiya aza-annulation, demonstrating the adaptability of the core structure to various synthetic strategies. rsc.org

Table 1: Selected Synthetic Methodologies Utilizing the Benzo[f]quinoline Scaffold

| Reaction Type | Starting Material | Reagents | Product Type | Ref |

|---|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Benzo[f]quinoline | Reactive halides, Dipolarophiles | Pyrrolo-benzo[f]quinoline cycloadducts | nih.govresearchgate.net |

| Suzuki Coupling | 3-Iodoquinoline-8-carboxamide | Arylboronic acids, Pd catalyst | 3-Aryl-quinoline-8-carboxamides | mdpi.com |

| Stork-Ninomiya Aza-annulation | β-Tetralone derivative | Acrylamide | Piperidinone intermediate for octahydrobenzo[f]quinolines | rsc.org |

| Multi-component Reaction | 2-Naphtylamine, Aldehydes, etc. | Various | Substituted benzo[f]quinolines | rsc.org |

| Knoevenagel/Electrocyclization | Embelin (B1684587), Anilines, Aldehydes | AgOTf | Dihydroquinoline-fused embelin derivatives |

Fluorescent Probes and Optoelectronic Materials (e.g., Organic Light-Emitting Devices - OLEDs)

The extended π-conjugated system of the benzo[f]quinoline scaffold endows its derivatives with intrinsic fluorescent properties, making them promising candidates for applications in materials science. nih.govrsc.org This fluorescence is a key feature for their use as components in optoelectronic devices and as chemosensors.

Derivatives of benzo[f]quinoline have been investigated for their potential in organic light-emitting devices (OLEDs). nih.govrsc.org The ability to tune the emission color and quantum yield by modifying the substituents on the benzo[f]quinoline core is a significant advantage in the design of new emitter materials. The rigid and planar nature of the aromatic system helps in achieving high thermal stability and good charge-transport properties, which are crucial for the performance and longevity of OLEDs.

In the realm of chemical sensing, the fluorescence of these compounds can be modulated by external stimuli. For example, certain quinoline-based systems exhibit proton-induced fluorescence, where the emission is significantly enhanced upon protonation. This "switching on" of fluorescence allows for the development of highly sensitive proton sensors. Some modified quino[7,8-h]quinolines have demonstrated a dual-mode optical response, acting as sensors for both protons (via fluorescence enhancement) and π-donors (via fluorescence quenching). The introduction of specific binding sites, such as carboxamido groups into an 8-aminoquinoline (B160924) structure, can create selective fluorescent chemosensors for metal ions like Zn²⁺. The self-assembly of quinoline derivatives into organogels can also lead to materials with enhanced and red-shifted fluorescence compared to their solution state, opening avenues for new solid-state lighting and sensing materials.

Table 2: Fluorescence Characteristics of Quinoline-Based Systems

| System | Stimulus/Condition | Observed Fluorescence Behavior | Potential Application | Ref |

|---|---|---|---|---|

| Modified Quino[7,8-h]quinoline | Protonation | Fluorescence enhancement | Proton sensor | |

| Modified Quino[7,8-h]quinoline Cation | π-Donors | Fluorescence quenching | π-Donor sensor | |

| Quinoline Derivative Organogel | Gel formation in acetonitrile (B52724) | Strong light emission, 70 nm red-shift vs. solution | Solid-state emissive materials | |

| 8-Amidoquinoline Derivatives | Presence of Zn²⁺ ions | Change in fluorescence intensity/wavelength | Selective Zn²⁺ chemosensor |

Coordination Chemistry: Design of Ligands for Metal Complexes

The nitrogen atom within the quinoline ring system, with its available lone pair of electrons, makes 7,8-dihydrobenzo[f]quinoline and its analogues excellent candidates for use as ligands in coordination chemistry. mdpi.com The rigid, polycyclic structure can be functionalized with additional donor atoms (e.g., hydroxyl or carboxyl groups) to create multidentate ligands capable of forming stable complexes with a wide range of metal ions.

Research has shown that 8-hydroxyquinolinate-based ligands, which share a core structural feature with functionalized benzoquinolines, can self-assemble with zinc(II) ions to form a diverse array of structures, including mononuclear, binuclear, and trinuclear complexes. The final structure of these metal-organic assemblies can be controlled by the choice of counter-anions and solvent systems, demonstrating a responsive and tunable coordination behavior.

The specific geometry and bite angle of these ligands are crucial for selective metal ion coordination. For instance, quinolino[7,8-h]quinoline has been described as a "just right" ligand for beryllium(II), highlighting the importance of size matching between the ligand's binding pocket and the metal cation. The resulting metal complexes often exhibit interesting photophysical properties, which are influenced by both the ligand and the central metal ion. The investigation of these complexes is central to developing new materials for catalysis, sensing, and molecular magnetism.

Table 3: Examples of Metal Complexes with Quinoline-Type Ligands

| Ligand Type | Metal Ion | Resulting Complex Structure | Research Focus | Ref |

|---|---|---|---|---|

| 8-Hydroxyquinolinate with trifluorophenyl group | Zn(II) | Mononuclear, binuclear, and trinuclear structures | Supramolecular self-assembly, photoluminescence | |

| 4,9-Dihydroxyquinolino[7,8-h]quinoline | Be(II) | [BeL₂(MeCN)Br]Br·MeCN | Selective metal coordination | |

| Quinoline-8-carboxamides | Not specified (target PARP-1) | Intramolecular H-bond maintained | Pharmacophore design (concept applicable to ligand design) | mdpi.com |

Development of Novel Catalytic Systems (e.g., Organocatalysis)

While the direct use of 7,8-dihydrobenzo[f]quinoline itself as an organocatalyst is not extensively documented in the reviewed literature, the broader class of hydroquinolines and related nitrogen-containing heterocycles is central to the field of organocatalysis, particularly in their synthesis. Organocatalysis provides a powerful, metal-free approach to constructing complex chiral molecules.

Research has demonstrated the use of chiral organocatalysts for the enantioselective synthesis of polyhydroquinolines. For example, a BINOL-phosphoric acid catalyst has been successfully employed in a four-component Hantzsch reaction to produce these structures with good yields and high enantiomeric excess. nih.gov Similarly, organocatalytic cascade reactions, such as trienamine-mediated [4+2]-cycloadditions, have been developed for the asymmetric synthesis of highly functionalized hydroisoquinolines. These methods highlight the importance of catalysis in accessing the very scaffolds that include the benzo[f]quinoline family.

The development of novel catalytic systems often relies on rigid, chiral backbones to create a well-defined environment for a reaction to occur. Given that chiral, nitrogen-containing heterocycles are a cornerstone of many successful organocatalysts (e.g., cinchona alkaloids), the benzo[f]quinoline scaffold presents a potential platform for designing new catalysts. By functionalizing the core with catalytically active groups, it is conceivable that novel organocatalysts based on this framework could be developed for various asymmetric transformations. This remains an area with potential for future exploration.

Supramolecular Chemistry and Self-Assembly

The planar aromatic surfaces and the potential for hydrogen bonding make benzo[f]quinoline derivatives excellent candidates for applications in supramolecular chemistry. These molecules can interact through non-covalent forces such as π-π stacking, hydrogen bonding, and C-H···π interactions to form well-ordered, higher-level structures.

A notable example is the ability of certain quinoline derivatives to act as gelators. One such compound was found to form stable organogels in various solvents, driven by self-assembly into different microstructures. This process can be influenced by the solvent, leading to materials with tunable properties, such as surface wettability ranging from super-hydrophilic to super-hydrophobic. The formation of these supramolecular assemblies can also significantly alter the material's photophysical properties.

The self-assembly of 8-hydroxyquinolinate-based zinc complexes demonstrates how coordination chemistry and supramolecular interactions work in concert. The resulting complexes form extended supramolecular networks controlled by a combination of π-π stacking and hydrogen bonding. Even more subtle interactions can direct assembly; researchers have provided examples of supramolecular structures directed by weak C-H···F interactions in fluorinated carborane systems, a principle applicable to appropriately functionalized benzoquinolines. This ability to direct assembly through a variety of weak interactions is fundamental to designing functional soft materials and crystal engineering.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation of Benzo(f)quinoline, 7,8-dihydro- from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary methods employed for the analysis of azaarenes and their derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of azaarenes, including their hydrogenated forms. acs.org The separation is typically achieved using a reversed-phase C18 column. nih.gov A gradient elution program, often involving a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer), is employed to effectively separate compounds with varying polarities. nih.gov For instance, a method developed for basic azaarenes in jet fuel utilized a C18 column with a gradient of acetonitrile and phosphate buffer at a pH of 6.5, allowing for the separation of various azaarenes within 15 minutes. nih.gov While specific retention times for Benzo(f)quinoline, 7,8-dihydro- are not widely published, its elution behavior would be influenced by its polarity, which is slightly higher than its fully aromatic analog due to the saturated portion of the molecule.

Gas Chromatography (GC):

GC is another powerful technique for the analysis of volatile and semi-volatile compounds like azaarenes. nih.gov The choice of the capillary column is critical for achieving good resolution. nih.gov While a variety of columns can be used, those with non-polar or semi-polar stationary phases are common for PAH and azaarene analysis. The use of hydrogen as a carrier gas in GC can offer advantages such as faster analysis times and improved separation efficiency. wiley.com However, it is important to be aware of the potential for hydrogenation of unsaturated compounds, which could be a consideration for partially saturated molecules like Benzo(f)quinoline, 7,8-dihydro-. wiley.com

| Parameter | HPLC for Azaarenes | GC for Azaarenes |

| Stationary Phase | Typically C18 reversed-phase | Various capillary columns (non-polar to polar) |

| Mobile Phase | Acetonitrile/water or buffer gradient | Inert carrier gas (e.g., Helium, Hydrogen) |

| Separation Principle | Partitioning based on polarity | Partitioning based on volatility and interaction with stationary phase |

| Typical Analytes | Broad range of azaarenes, including less volatile and polar derivatives | Volatile and semi-volatile azaarenes |

| Advantages | Suitable for non-volatile and thermally labile compounds | High resolution and sensitivity |

Spectroscopic Detection Methods (e.g., Fluorimetric Detection, IR, Phosphorimetric)

Spectroscopic methods are crucial for the detection and characterization of Benzo(f)quinoline, 7,8-dihydro- following chromatographic separation.

Fluorimetric Detection:

Many azaarenes, like their parent PAHs, are fluorescent, making fluorescence detection a highly sensitive and selective method, particularly when coupled with HPLC. nih.gov The fluorescence properties are dictated by the extent of the π-electron system. While the hydrogenation at the 7 and 8 positions in Benzo(f)quinoline, 7,8-dihydro- will alter the electronic structure compared to the fully aromatic Benzo(f)quinoline, it is still expected to exhibit fluorescence. For instance, 7,8-benzoquinoline has been studied for its fluorescence properties, with excitation and emission wavelengths dependent on the solvent environment. acs.org A study on basic azaarenes in aviation kerosene (B1165875) used HPLC with fluorescence detection, programming optimal excitation and emission wavelengths for each compound to achieve low limits of detection (LOD), in the range of 0.0013 to 0.021 ng per injection. nih.gov

Infrared (IR) Spectroscopy:

Phosphorimetry:

Phosphorimetry is another luminescence-based technique that can be used for the analysis of certain organic compounds. nih.gov It involves the measurement of phosphorescence, which is the emission of light from a triplet excited state. srmist.edu.in This technique is known for its high sensitivity and selectivity. nih.gov The instrumentation for phosphorimetry often includes a phosphoroscope to differentiate between fluorescence and the longer-lived phosphorescence. youtube.com While fluorescence is more commonly reported for azaarenes, phosphorescence can occur, particularly for compounds containing heteroatoms that promote intersystem crossing. srmist.edu.in The presence of dissolved oxygen can significantly quench phosphorescence, so measurements are often performed at low temperatures (77 K) in deoxygenated solvents. srmist.edu.in

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the definitive analysis of Benzo(f)quinoline, 7,8-dihydro-.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used technique for the analysis of PAHs and azaarenes in various environmental and biological samples. nih.govresearchgate.net The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that can be used for identification. nih.gov For azaarenes, the mass spectrum can reveal the molecular weight and fragmentation patterns characteristic of the heterocyclic ring system. For example, GC-MS has been used to identify various azaarene fractions in roasted meat samples by monitoring for specific molecular masses. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly valuable for the analysis of less volatile or more polar azaarenes and their metabolites that are not amenable to GC. nih.govmdpi.com A novel LC-MS/MS method using atmospheric pressure chemical ionization (APCI) has been developed for the determination of azaarenes in vegetable oils and animal fats, demonstrating high sensitivity with limits of quantification in the ng/kg range. nih.gov This technique provides both the retention time from the LC and the mass spectral data from the MS, offering a high degree of confidence in the identification and quantification of target compounds.

| Technique | Principle | Advantages for Benzo(f)quinoline, 7,8-dihydro- Analysis |

| GC-MS | Separates volatile compounds by GC, followed by mass analysis. | High resolution, excellent for structural elucidation of volatile derivatives, extensive libraries for comparison. |

| LC-MS | Separates compounds by LC, followed by mass analysis. | Suitable for less volatile and more polar derivatives, avoids thermal degradation. |

Environmental Monitoring Methodologies (for related compounds/analogs)

The environmental monitoring of azaarenes is of significant interest due to their widespread presence and potential toxicity. nih.gov Methodologies developed for azaarenes can be applied to the monitoring of their hydrogenated analogs like Benzo(f)quinoline, 7,8-dihydro-.

Environmental samples such as water, soil, and air particulates are often complex, requiring extensive sample preparation prior to analysis. Solid-phase extraction (SPE) is a common technique used to concentrate azaarenes from aqueous samples and remove interfering matrix components. nih.gov For example, SPE has been used to concentrate dissolved azaarenes from urban runoff collected from asphalt (B605645) surfaces. nih.gov

In a study of PAH-contaminated environmental samples, high-resolution mass spectrometry was used to identify a wide range of azaarene congeners, including various isomers and alkylated derivatives. nih.gov This highlights the complexity of azaarene contamination in the environment and the need for powerful analytical techniques for their characterization. Monitoring studies have also utilized GC-MS to analyze for polycyclic aromatic hydrocarbons in consumer products, which can also be a source of azaarenes. youtube.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalysts

While classical methods like the Skraup and Doebner-von Miller reactions have been historically significant for synthesizing benzo[f]quinoline (B1222042) derivatives, contemporary research is focused on developing more efficient, selective, and environmentally benign synthetic routes. researchgate.net A major thrust in this area is the use of novel catalysts to facilitate the construction of the dihydrobenzo[f]quinoline core.

Future explorations are likely to concentrate on:

Polymer-Supported Catalysts: These catalysts offer advantages such as ease of separation, reusability, and potential for higher yields and selectivity. researchgate.net Research into new organic, inorganic, or hybrid polymer supports for Friedlander-type syntheses could lead to more sustainable and scalable production of 7,8-dihydrobenzo[f]quinoline and its derivatives. researchgate.net

Nanocatalysts: The unique properties of nanocatalysts, such as high surface area and reactivity, are being harnessed for various organic transformations. The development of magnetic nanocatalysts, for instance, allows for easy recovery and reuse, which is economically and environmentally beneficial. researchgate.net

Photochemical and Electrochemical Methods: These methods can offer alternative reaction pathways that are often milder and more selective than traditional thermal methods. Photochemical cyclohydrogenation has been a known route, and further research into light- or electricity-driven syntheses could unlock new possibilities. researchgate.net

A comparative look at traditional versus emerging catalytic strategies highlights the trend towards more controlled and sustainable synthesis.

Table 1: Comparison of Catalytic Strategies for Benzoquinoline Synthesis

| Catalyst Type | Traditional Examples | Emerging Examples | Key Advantages of Emerging Catalysts |

| Homogeneous Acid | Sulfuric Acid, Polyphosphoric Acid | Lewis Acids researchgate.net | Milder reaction conditions, higher selectivity. |

| Heterogeneous | N/A | Polymer-Supported Catalysts researchgate.net | Reusability, ease of product isolation, improved yields. researchgate.net |

| Metal-Based | Arsenic Acid researchgate.net | Nanocatalysts (e.g., Fe₃O₄@SiO₂/ZnCl₂) researchgate.net | High efficiency, magnetic recoverability, reusability. researchgate.net |

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry is becoming an indispensable tool in predicting the properties and reactivity of molecules before they are synthesized in the lab. For 7,8-dihydrobenzo[f]quinoline, advanced computational modeling can provide deep insights into its electronic structure, stability, and potential interactions.

Key areas for future computational research include:

Density Functional Theory (DFT) Studies: DFT calculations can accurately predict molecular geometries, electronic properties (such as HOMO-LUMO gaps), and spectroscopic signatures (NMR, IR). nih.gov These predictions can guide the synthesis of derivatives with desired electronic or optical properties.

Molecular Docking Simulations: In the context of medicinal chemistry, molecular docking can predict how 7,8-dihydrobenzo[f]quinoline derivatives might bind to biological targets like enzymes or DNA. nih.gov This is crucial for designing new therapeutic agents. For example, docking studies have been used to investigate how quinoline-based dihydrazone derivatives might interact with DNA or cyclin-dependent kinase 2 (CDK2). nih.govnih.gov

Reaction Mechanism Elucidation: Computational modeling can map out the energy landscapes of potential synthetic reactions, helping chemists to understand reaction mechanisms and optimize conditions for higher yields and selectivity.

Design of Highly Functionalized Dihydrobenzoquinoline Systems

The true potential of the 7,8-dihydrobenzo[f]quinoline scaffold lies in its functionalization. By attaching various chemical groups to the core structure, its properties can be finely tuned for specific applications. nih.govresearchgate.net

Future design strategies will likely focus on:

Site-Selective Functionalization: Developing methods to introduce substituents at specific positions on the benzoquinoline ring is crucial for establishing clear structure-activity relationships. rsc.org Recent advances have shown success in the site-selective synthesis of related dibenzo[f,h]quinolines. rsc.org